molecular formula C9H15NO3 B13276520 Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13276520
M. Wt: 185.22 g/mol
InChI Key: VWXFCWIWXLFASR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within the ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its ability to inhibit specific enzymes or receptors. Additionally, the compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be compared with other spirocyclic compounds such as 2-oxa-6-azaspiro[3.4]octane and methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate . These compounds share similar structural features but differ in their specific functional groups and molecular weights. The unique combination of oxygen and nitrogen atoms in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6-9(3-4-13-6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

VWXFCWIWXLFASR-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)CNC2C(=O)OC

Origin of Product

United States

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